5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
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Overview
Description
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, typically involves a multi-step process. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and continuous flow processes to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential therapeutic effects, including kinase inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1’,2’-d]pyrazine
- 2,3,7,8-Tetrachloro-5H,10H-dipyrrolo[1,2-a:1,2-d]pyrazine-5,10-dione
Uniqueness
Compared to similar compounds, 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione stands out due to its unique hydroxyl groups at positions 2 and 7, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-5-1-7-9(15)12-4-6(14)2-8(12)10(16)11(7)3-5/h5-8,13-14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWDKDNHSCHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N3CC(CC3C2=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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